N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a triazine ring fused with a benzene ring, an ethyl linker, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by its fusion with a benzene ring to form the oxobenzo[d][1,2,3]triazin-4-one intermediate. This intermediate is then reacted with an ethyl linker and subsequently coupled with a pyrrole derivative under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the concentration of reagents, reaction time, and purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide: can be compared with other triazine-based compounds and pyrrole derivatives.
Similar compounds: include other triazine derivatives with different substituents and pyrrole-based molecules with varying functional groups.
Uniqueness
What sets this compound apart is its unique combination of a triazine ring fused with a benzene ring and a pyrrole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(11-19-8-3-4-9-19)16-7-10-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8-9H,7,10-11H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZWUJBWYKRNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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